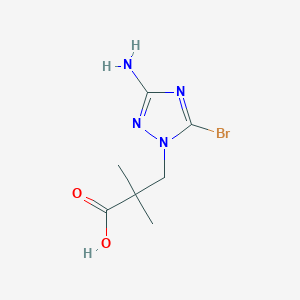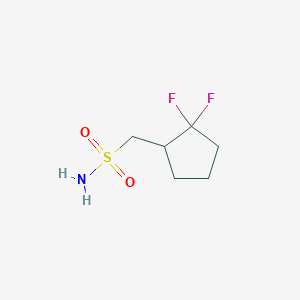
(2,2-Difluorocyclopentyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (2,2-Difluorocyclopentyl)methanesulfonamide typically involves the reaction of cyclopentylmethanesulfonamide with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the fluorinating agents and other reactive chemicals .
Analyse Des Réactions Chimiques
Types of Reactions: : (2,2-Difluorocyclopentyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Applications De Recherche Scientifique
Chemistry: : In chemistry, (2,2-Difluorocyclopentyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound is used to study the effects of fluorinated sulfonamides on various biological systems. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological targets .
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: : In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of (2,2-Difluorocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylmethanesulfonamide: Lacks the fluorine atoms, resulting in different chemical and biological properties.
(2,2-Difluorocyclopentyl)amine: Similar structure but without the sulfonamide group.
Methanesulfonamide: A simpler compound with a sulfonamide group but no cyclopentyl or fluorine substituents.
Uniqueness: : (2,2-Difluorocyclopentyl)methanesulfonamide is unique due to the presence of both fluorine atoms and the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H11F2NO2S |
|---|---|
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
(2,2-difluorocyclopentyl)methanesulfonamide |
InChI |
InChI=1S/C6H11F2NO2S/c7-6(8)3-1-2-5(6)4-12(9,10)11/h5H,1-4H2,(H2,9,10,11) |
Clé InChI |
UBYIRQWAVXRCQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)(F)F)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
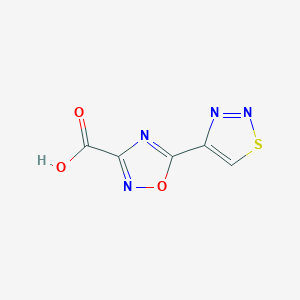
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)
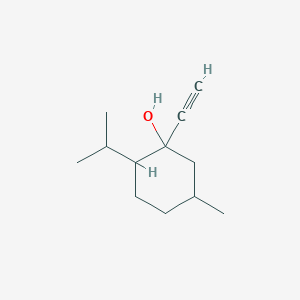
![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
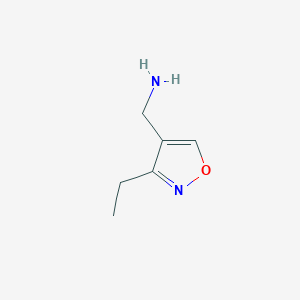
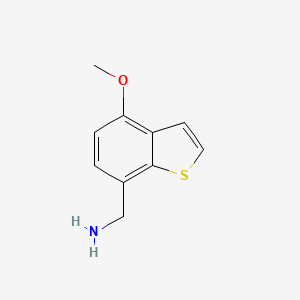
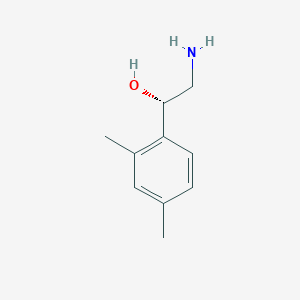
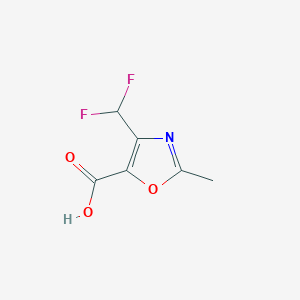
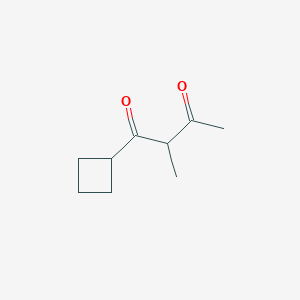
![n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine](/img/structure/B13076289.png)
